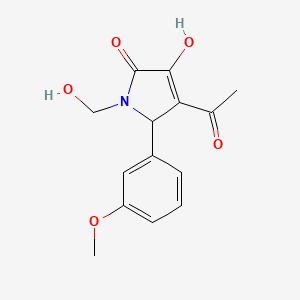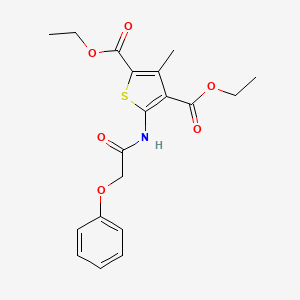![molecular formula C24H17ClN2O5S2 B11621676 (5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11621676.png)
(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(4-クロロフェニル)-5-{3-メトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオン類に属する複雑な有機化合物です。この化合物は、チアゾリジンオン環、クロロフェニル基、メトキシ基、およびニトロベンジル基を含む独自の構造が特徴です。
準備方法
合成経路と反応条件
(5E)-3-(4-クロロフェニル)-5-{3-メトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、複数段階の有機反応を含みます。一般的な合成経路には、以下の手順が含まれます。
チアゾリジンオン環の形成: チアゾリジンオン環は、適切なアミンを二硫化炭素とハロアルカンと塩基性条件下で反応させることで合成できます。
クロロフェニル基の導入: クロロフェニル基は、クロロベンゼン誘導体を用いた求核置換反応によって導入できます。
メトキシ化: メトキシ基は、メタノールと適切な触媒を用いたエーテル化反応によって添加できます。
ニトロベンジル化: ニトロベンジル基は、ニトロベンジルハライドを用いた求核置換反応によって導入できます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路を最適化する必要があります。これには、連続フローリアクターの使用、触媒の高スループットスクリーニング、クロマトグラフィーや結晶化などの高度な精製技術が含まれます。
化学反応の分析
反応の種類
(5E)-3-(4-クロロフェニル)-5-{3-メトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。これにより、スルホキシドやスルホンが生成されます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。これにより、ニトロ基がアミノ基に還元されます。
置換: この化合物は、特にクロロフェニル基とニトロベンジル基の位置で、求核置換反応を起こす可能性があります。これは、アミンやチオールなどの求核剤を使用して行われます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、酢酸、高温。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、エタノール、室温。
置換: アミン、チオール、極性非プロトン性溶媒、穏やかな加熱。
主な生成物
酸化: スルホキシド、スルホン。
還元: アミノ誘導体。
置換: さまざまな官能基を持つ置換チアゾリジンオン。
科学研究への応用
(5E)-3-(4-クロロフェニル)-5-{3-メトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オンは、いくつかの科学研究に役立ちます。
医薬品化学: この化合物は、その独自の構造的特徴により、抗菌剤、抗がん剤、抗炎症剤としての可能性が研究されています。
有機合成: これは、医薬品や農薬など、より複雑な有機分子の合成における汎用性の高い中間体として役立ちます。
材料科学: この化合物の独自の電子特性により、有機半導体やその他の先進材料の開発における候補となっています。
科学的研究の応用
(5E)-3-(4-CHLOROPHENYL)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
(5E)-3-(4-クロロフェニル)-5-{3-メトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的および経路との相互作用を伴います。
分子標的: この化合物は、酵素、受容体、その他のタンパク質と相互作用し、特定の生化学経路の阻害または活性化につながる可能性があります。
関与する経路: これは、細胞増殖、アポトーシス、炎症に関連する経路に影響を与える可能性があり、その潜在的な治療効果に貢献しています。
類似化合物との比較
類似化合物
(5E)-3-(4-クロロフェニル)-5-{3-メトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オン: 他のチアゾリジンオン誘導体、例えば:
独自性
- 構造的特徴 : (5E)-3-(4-クロロフェニル)-5-{3-メトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オンにおけるクロロフェニル基、メトキシ基、およびニトロベンジル基の存在は、他のチアゾリジンオン誘導体とは異なる独自の電子特性と立体特性を付与します。
- 反応性 : その特定の反応パターン、特に酸化反応と還元反応における反応パターンは、さまざまな合成および研究アプリケーションにおいて貴重な化合物となっています。
特性
分子式 |
C24H17ClN2O5S2 |
|---|---|
分子量 |
513.0 g/mol |
IUPAC名 |
(5E)-3-(4-chlorophenyl)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H17ClN2O5S2/c1-31-21-12-16(4-11-20(21)32-14-15-2-7-19(8-3-15)27(29)30)13-22-23(28)26(24(33)34-22)18-9-5-17(25)6-10-18/h2-13H,14H2,1H3/b22-13+ |
InChIキー |
JYHISVYVNUAGIJ-LPYMAVHISA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)

![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11621659.png)
![Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11621663.png)


